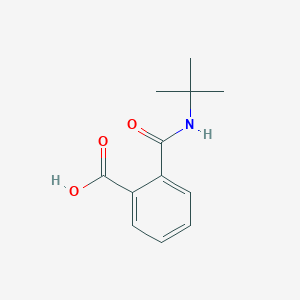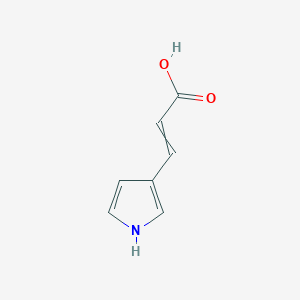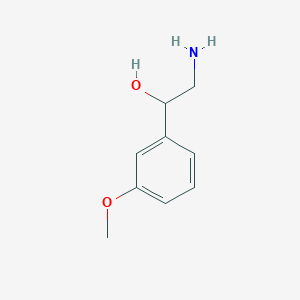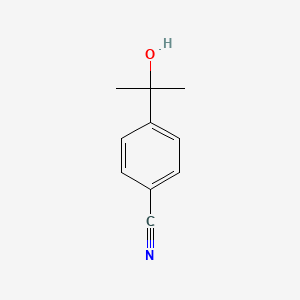
2-(Tert-butylcarbamoyl)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of benzoic acid, including compounds like 2-(Tert-butylcarbamoyl)benzoic acid, often involves traditional organic synthesis methods. For instance, a study on the synthesis of new hydroxy benzoic acid derivatives aimed to test them as inhibitors and assess their cytotoxicity, demonstrating the versatility of benzoic acid derivatives in synthesis and application in medicinal chemistry (Hussein et al., 2023).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives, including 2-(Tert-butylcarbamoyl)benzoic acid, plays a crucial role in determining their chemical reactivity and biological activity. Studies on related compounds, such as 2,4-Di-Tert-Butylphenol and its analogs, highlight the importance of molecular structure in understanding the toxicity and bioactivity of these compounds (Zhao et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(Tert-butylcarbamoyl)benzoic acid can be inferred from studies on similar benzoic acid derivatives. For example, the synthesis and application of salicylic acid derivatives, known for their COX-inhibition properties, provide insights into the reactivity and potential pharmacological activities of benzoic acid derivatives (Tjahjono et al., 2022).
Aplicaciones Científicas De Investigación
1. Catalyst for Selective Oxidation of Benzyl Alcohol
- Application Summary: This compound has been used in the selective oxidation of benzyl alcohol to produce benzoic acid. The process involves the use of a WO4@PAF-181 catalyst, where PAF-181 acts as a carrier while WO4 2 serves as the active catalytic site .
- Methods of Application: The catalyst was prepared via methylation and ion exchange. The synergistic effect between functional carriers and active sites endows WO4@PAF-181 with distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid .
- Results or Outcomes: The catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .
2. Impact on Soil Microbial Communities
- Application Summary: It was hypothesized that “2-(Tert-butylcarbamoyl)benzoic acid” could affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .
3. Acidity of Carboxylic Acids
- Application Summary: “2-(Tert-butylcarbamoyl)benzoic acid” is a type of carboxylic acid, and carboxylic acids are known for their acidity. The presence of a carbonyl group adjacent to a hydroxyl group can have a profound effect on the acidity of the hydroxyl proton .
- Methods of Application: The acidity of carboxylic acids is often measured on the pKa scale. The smaller the number on this scale, the stronger the acid is .
- Results or Outcomes: The pKa values of carboxylic acids can vary greatly depending on the presence of other functional groups and the overall structure of the molecule .
4. Impact on Bacterial 16S Ribosomal RNA Gene
- Application Summary: “2-(Tert-butylcarbamoyl)benzoic acid” might have an impact on the amplification of the V4–V5 region of the bacterial 16S ribosomal RNA gene .
- Methods of Application: Amplification was achieved by PCR with initial denaturation at 95 °C for 2 min, followed by 25 cycles at 95 °C for 30 s, 55 °C for 30 s, and 72 °C for 30 s, and a final extension at 72 °C for 5 min .
5. Use in Chemical Synthesis
- Application Summary: “2-(Tert-butylcarbamoyl)benzoic acid” is a chemical compound that can be used in various chemical synthesis processes .
- Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis process being carried out .
- Results or Outcomes: The outcomes of these synthesis processes can also vary, resulting in a wide range of different chemical compounds .
6. Use in Biological Research
- Application Summary: “2-(Tert-butylcarbamoyl)benzoic acid” might have an impact on the amplification of the V4–V5 region of the bacterial 16S ribosomal RNA gene .
- Methods of Application: Amplification was achieved by PCR with initial denaturation at 95 °C for 2 min, followed by 25 cycles at 95 °C for 30 s, 55 °C for 30 s, and 72 °C for 30 s, and a final extension at 72 °C for 5 min .
Safety And Hazards
The safety information for 2-(Tert-butylcarbamoyl)benzoic acid indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(tert-butylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLHANSFIVZGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352637 | |
| Record name | 2-[(tert-butylamino)carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylcarbamoyl)benzoic acid | |
CAS RN |
20320-35-8 | |
| Record name | 2-[(tert-butylamino)carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20320-35-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















